Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16204542
InChI: InChI=1S/C9H11BrN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3
SMILES:
Molecular Formula: C9H11BrN4O2
Molecular Weight: 287.11 g/mol

Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC16204542

Molecular Formula: C9H11BrN4O2

Molecular Weight: 287.11 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate -

Specification

Molecular Formula C9H11BrN4O2
Molecular Weight 287.11 g/mol
IUPAC Name ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate
Standard InChI InChI=1S/C9H11BrN4O2/c1-2-16-9(15)7-6(10)8(12)14(13-7)5-3-4-11/h2-3,5,12H2,1H3
Standard InChI Key PUSBYFTVIXTVGA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN(C(=C1Br)N)CCC#N

Introduction

Molecular Formula and Weight

  • Molecular Formula: C8H10BrN3O2

  • Molecular Weight: Approximately 260.09 g/mol

Structural Features

The compound consists of:

  • A pyrazole ring functionalized with:

    • A bromine atom at position 4.

    • An amino group (-NH2) at position 5.

    • An ethyl ester group (-COOEt) at position 3.

  • A cyanoethyl group (-CH2CH2CN) attached to the nitrogen atom at position 1.

Chemical Representation

PropertyValue
SMILES NotationBrC1=C(C(=O)OCC)C(=NN1)CC#N
InChI KeyComputed for unique identification
AppearanceLikely crystalline solid
SolubilitySoluble in polar organic solvents

Synthesis

The synthesis of ethyl 5-amino-4-bromo-1-(2-cyanoethyl)pyrazole-3-carboxylate typically involves multi-step organic reactions. Below is a general pathway:

Starting Materials

  • Ethyl acetoacetate

  • Hydrazine derivatives

  • Brominating agents (e.g., NBS or Br2)

  • Acrylonitrile for cyanoethylation

Reaction Steps

  • Formation of Pyrazole Core:

    • Condensation of ethyl acetoacetate with hydrazine hydrate forms the basic pyrazole skeleton.

  • Bromination:

    • The bromine atom is introduced at the desired position (C4) using brominating agents under controlled conditions.

  • Cyanoethylation:

    • The pyrazole derivative undergoes reaction with acrylonitrile to attach the cyanoethyl group at the nitrogen atom (N1).

  • Purification:

    • The final product is purified by recrystallization or chromatography.

Spectroscopic Data

To confirm the structure, common analytical techniques include:

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR: Signals from aromatic protons, amino group, and ethyl ester.

    • 13C^{13}C-NMR: Carbon signals corresponding to ester, cyano, and pyrazole carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=260m/z = \approx260, confirming molecular weight.

  • Infrared Spectroscopy (IR):

    • Peaks for functional groups such as:

      • C≡N\text{C≡N}: ~2250 cm1^{-1}

      • C=O\text{C=O}: ~1720 cm1^{-1}

Medicinal Chemistry

Pyrazoles are known for their biological activities, including:

  • Anti-inflammatory

  • Antimicrobial

  • Anticancer properties

This specific compound could serve as a precursor for designing drugs targeting enzymes like COX or LOX.

Agrochemical Applications

Functionalized pyrazoles are used as intermediates for herbicides and fungicides due to their ability to disrupt metabolic pathways in pests.

Material Science

The electron-withdrawing cyano group and bromine atom make this compound suitable for polymer synthesis or as a building block in advanced materials.

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